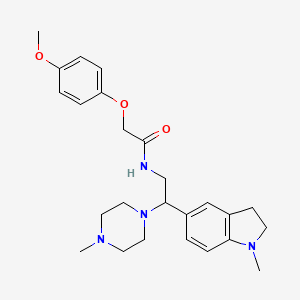

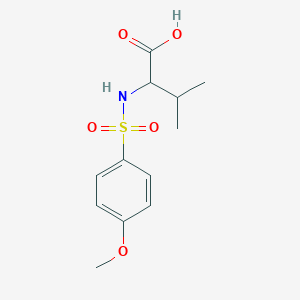

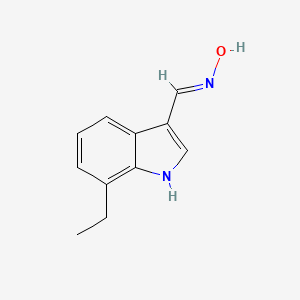

![molecular formula C21H21N3O B2870015 4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-benzylpyrrolidin-2-one CAS No. 847396-36-5](/img/structure/B2870015.png)

4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-benzylpyrrolidin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-benzylpyrrolidin-2-one” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .

Synthesis Analysis

The synthesis of this compound has been reported by Hsieh et al . They synthesized (E)-1-(1-allyl-1H-benzo[d]imidazol-2-yl)-3-(4-substituted phenyl) prop-2-en-1-one and evaluated it for anticancer activity against different cell lines such as A549, MCF-7, HepG2, and OVCAR-3 by MTT assay using cisplatin as a reference drug .Molecular Structure Analysis

The molecular structure of this compound is based on the imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be similar to those of other imidazole derivatives. Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .科学的研究の応用

Stereoselective Synthesis and Medicinal Chemistry Applications

- Stereoselectivity in Organic Synthesis : Imidazolidin-4-ones, including structures related to 4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-benzylpyrrolidin-2-one, are used in bioactive oligopeptides as proline surrogates or for protecting the N-terminal amino acid against enzymatic hydrolysis. The stereoselective formation of imidazolidin-4-ones from alpha-aminoamide derivatives demonstrates the importance of intramolecular hydrogen bonding in determining the stereochemical outcome of such reactions, highlighting their significance in medicinal chemistry and drug design (Ferraz et al., 2007).

Photophysical Applications

- Photophysical and Photochemical Properties : Derivatives of benzimidazole, including the allyl-substituted variants, have been synthesized and characterized for their photophysical and photochemical properties. These compounds, especially when incorporated into phthalocyanines, show promising singlet-oxygen generation capabilities, indicating potential applications in photodynamic therapy and as photosensitizers (Şen et al., 2018).

Catalysis and Synthetic Applications

- Catalysis and Chemical Synthesis : Compounds related to this compound have been utilized as intermediates in the synthesis of complex molecules. For instance, N-heterocyclic carbene (NHC) palladium complexes have been modified to enhance catalytic activity in Suzuki-Miyaura and Buchwald-Hartwig reactions, facilitating the coupling of aryl chlorides at room temperature. This showcases the utility of such compounds in developing more efficient catalysts for organic synthesis (Marion et al., 2006).

Polymer Science

- Polymeric Materials : The synthesis of poly(N-allyl-tetrasubstituted imidazole) has been reported, where the incorporation of benzene and furan rings enhances the material's thermal stability and luminescence properties. Such polymers have potential applications in heat-resistant and luminescent materials, demonstrating the versatility of these chemical structures in material science (Chang et al., 2019).

将来の方向性

The future directions for research on this compound could include further investigation of its biological activities and potential applications in medicine. Given the broad range of activities shown by imidazole derivatives, this compound could have potential uses in treating a variety of conditions .

特性

IUPAC Name |

1-benzyl-4-(1-prop-2-enylbenzimidazol-2-yl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O/c1-2-12-24-19-11-7-6-10-18(19)22-21(24)17-13-20(25)23(15-17)14-16-8-4-3-5-9-16/h2-11,17H,1,12-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOFVDWAGXMJKFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

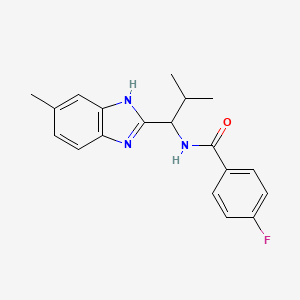

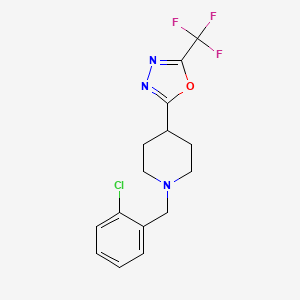

![3,4,9-trimethyl-7-(3-methylbutyl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2869936.png)

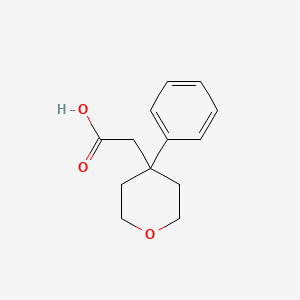

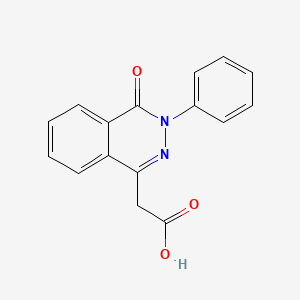

![3-((4-bromobenzyl)thio)-7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2869945.png)

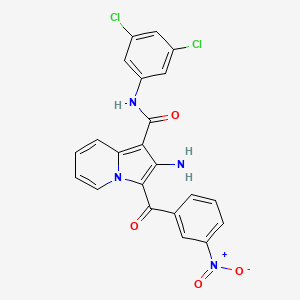

![4-(Pyridin-3-ylmethyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2869952.png)